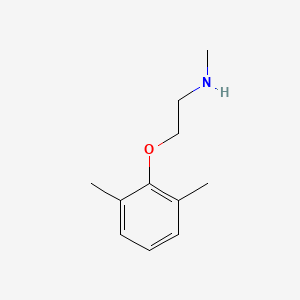

2-(2,6-dimethylphenoxy)-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,6-dimethylphenoxy)-N-methylethanamine” is a compound that belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .

Synthesis Analysis

The synthesis of “2-(2,6-dimethylphenoxy)-N-methylethanamine” involves a multi-step reaction with 2 steps . The first step involves the use of K2CO3 and butan-2-one under heating conditions. The second step involves the use of LiAlH4 and diethyl ether, also under heating conditions .

Molecular Structure Analysis

The molecular structure of “2-(2,6-dimethylphenoxy)-N-methylethanamine” is similar to that of (2,6-Dimethylphenoxy)acetyl Chloride . The molecular formula is C10H11ClO2, with an average mass of 198.646 Da and a mono-isotopic mass of 198.044754 Da .

Scientific Research Applications

Synthesis of DOPO-Containing Polyphenylene Oxides

The compound is used in the synthesis of DOPO-containing polyphenylene oxides by oxidative coupling polymerization . The process involves copolymerization of 2,6-dimethylphenol with various DOPO-substituted tetramethyl bisphenol monomers . The resulting polymers exhibit higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .

Selective Phenol Methylation

2-(2,6-dimethylphenoxy)-N-methylethanamine is used in the selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation . The process is characterized by more than 90% degree of phenol conversion . By applying o-cresol circulation in the 2,6-DMP process, selectivity of more than 85% degree of 2,6-DMP was achieved .

Mechanism of Action

- Changes in uPA activity may influence the balance between clot formation and dissolution, affecting overall hemostasis .

- Cellular effects include altered migration, extracellular matrix turnover, and potential implications for wound healing .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)13-8-7-12-3/h4-6,12H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWKGYLRGRMIES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337302 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14573-22-9 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)